5-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one
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Overview
Description
5-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core with a chlorine atom at the 5-position and a prop-2-yn-1-yl group at the 1-position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one typically involves the N-alkylation of 5-chloro-1,2-dihydropyridin-2-one with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it more efficient and scalable compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridinones and dihydropyridines, which can have different biological activities and applications.
Scientific Research Applications
5-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting bacterial infections.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as bacterial enzymes. The compound can inhibit the activity of these enzymes, leading to the disruption of essential biological processes in bacteria, ultimately resulting in their death.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione: This compound has a similar structure but features an indoline core instead of a pyridinone core.
5-chloro-1-(prop-2-yn-1-yl)-1,2,3-triazole: This compound contains a triazole ring instead of a pyridinone ring.
Uniqueness
5-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and a prop-2-yn-1-yl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1420793-21-0 |
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Molecular Formula |
C8H6ClNO |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloro-1-prop-2-ynylpyridin-2-one |
InChI |
InChI=1S/C8H6ClNO/c1-2-5-10-6-7(9)3-4-8(10)11/h1,3-4,6H,5H2 |
InChI Key |
ZSLUISVFGPSFCO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=C(C=CC1=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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